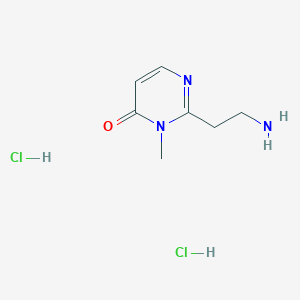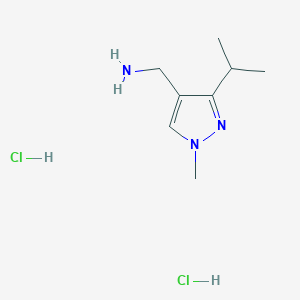
Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate, also known as DPCQ, is a chemical compound that has been studied extensively in scientific research. DPCQ is a quinoline derivative that has shown potential in various applications, including as an anti-cancer agent and as a tool for studying the function of certain proteins in the body. In
Scientific Research Applications
Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has been studied for its potential as an anti-cancer agent. Research has shown that Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate can induce apoptosis, or programmed cell death, in cancer cells, including breast cancer cells and leukemia cells. Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has also been found to inhibit the growth and metastasis of tumors in mice.
Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has also been used as a tool for studying the function of certain proteins in the body. For example, Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has been used to study the role of the protein MDM2, which is involved in regulating cell growth and division. Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has been found to inhibit the interaction between MDM2 and another protein called p53, which can lead to the activation of p53 and the induction of apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate involves its ability to interact with certain proteins in the body. Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has been found to bind to the protein MDM2, which regulates the activity of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate can activate p53 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has been found to have several biochemical and physiological effects. In addition to its anti-cancer activity, Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has been found to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinase 4. Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate in lab experiments is its specificity for certain proteins, such as MDM2. This allows researchers to study the function of these proteins in a more targeted way. However, one limitation of using Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate is its potential toxicity. Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has been found to be toxic to both cancer cells and normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate. One area of interest is the development of more potent and selective inhibitors of MDM2. Another area of interest is the use of Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to determine the potential side effects of Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate and its safety for use in humans.
Synthesis Methods
The synthesis of Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate involves several steps, starting with the reaction of 4,6-dichloro-2-pyridinecarboxaldehyde with ethyl acetoacetate to form ethyl 4,6-dichloro-2-pyridinecarboxylate. This compound is then reacted with cyclohexanone in the presence of sodium ethoxide to form ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate. The final product is obtained through purification and crystallization.
properties
IUPAC Name |
ethyl 1-(4,6-dichloropyridine-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-2-25-18(24)12-5-6-15-11(8-12)4-3-7-22(15)17(23)14-9-13(19)10-16(20)21-14/h5-6,8-10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGBQIKINYBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4,6-dichloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)
![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450226.png)




![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)
![5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine](/img/structure/B2450234.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450237.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine](/img/structure/B2450239.png)
![4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2450241.png)